6-(Trimethylsilyl)hex-5-en-3-yn-2-ol
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Overview
Description
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol is a chemical compound with the molecular formula C9H16OSi It is characterized by the presence of a trimethylsilyl group attached to a hexen-yn-ol structure, which includes both double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)hex-5-en-3-yn-2-ol typically involves the reaction of trimethylsilylacetylene with an appropriate aldehyde or ketone under specific conditions. One common method is the addition of trimethylsilylacetylene to an aldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted hexen-yn-ol derivatives.
Scientific Research Applications
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)hex-5-en-3-yn-2-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The presence of double and triple bonds provides sites for electrophilic and nucleophilic attacks, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
(Z)-hex-3-en-5-yn-2-ol: Similar structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)propargyl alcohol: Contains a trimethylsilyl group but differs in the position of the triple bond.
3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Similar in having a trimethylsilyl group but differs in the carbon chain structure .
Uniqueness
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol is unique due to the combination of its trimethylsilyl group and the hexen-yn-ol structure. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
CAS No. |
133490-29-6 |
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Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
6-trimethylsilylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C9H16OSi/c1-9(10)7-5-6-8-11(2,3)4/h6,8-10H,1-4H3 |
InChI Key |
YGGBHTRGPSEHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC=C[Si](C)(C)C)O |
Origin of Product |
United States |
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